molecular formula C11H17N3 B1645060 6-(3-Methylpiperidin-1-yl)pyridin-3-amine CAS No. 777011-36-6

6-(3-Methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1645060
CAS No.: 777011-36-6
M. Wt: 191.27 g/mol
InChI Key: LRGWVZOXEDFUGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” involves the reaction of 3-methylpiperidine with 3-bromopyridine to form 6-(3-methylpiperidin-1-yl)pyridine. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H18N4 . The exact mass is 206.29 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

  • Derivatives of pyridine, including compounds similar to "6-(3-Methylpiperidin-1-yl)pyridin-3-amine," have been explored for their potential in coordination chemistry. These derivatives can act as versatile ligands, forming complexes with luminescent properties useful for biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis of Substituted Pyridines

  • Research has focused on the synthesis of heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group, demonstrating the versatility of pyridine derivatives in organic synthesis (Teague, 2008).

Analytical Methodology

  • Novel sample preparation procedures for the analysis of non-polar heterocyclic aromatic amines in food samples have been developed, showcasing the importance of pyridine derivatives in improving detection methods (Agudelo Mesa et al., 2013).

Structure-Activity Relationship Studies

  • Pyrimidine-containing derivatives of 2-aminopyridines have been synthesized as ligands for histamine H4 receptors, highlighting the role of substituted pyridines in medicinal chemistry for the development of anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Organometallic Chemistry

  • Low-valent aminopyridinato chromium methyl complexes have been synthesized, exploring the reactivity and electronic structure of chromium complexes stabilized by pyridine-based ligands (Noor et al., 2015).

Hydrodenitrogenation Studies

  • The role of β hydrogen atoms in the hydrodenitrogenation of pyridine derivatives, including those related to "this compound," has been investigated to understand the mechanisms involved in the removal of nitrogen atoms from cyclic compounds (Egorova et al., 2002).

Mechanism of Action

The exact mechanism of action of “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons.

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGWVZOXEDFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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